Guanoxabenz hydrochloride is a chemical compound that acts as an alpha-2 adrenergic receptor agonist. It is recognized for its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular conditions. The compound is derived from guanabenz, which has been extensively studied for its pharmacological effects.
Guanoxabenz hydrochloride is classified under the category of adrenergic agonists, specifically targeting the alpha-2 adrenergic receptors. Its chemical structure is characterized by the presence of a dichlorobenzylidene group, which contributes to its biological activity. The compound has been studied in various contexts, including its enzymatic reduction to guanabenz, which enhances its receptor-binding affinity .
The synthesis of guanoxabenz hydrochloride typically involves the reduction of guanabenz or related compounds through enzymatic pathways. Notably, studies have shown that the spleen cytosolic fraction can mediate the reduction of guanoxabenz to guanabenz, indicating a significant role for specific enzymes in this process .
The following are key steps in the synthesis:
Guanoxabenz hydrochloride undergoes various chemical reactions, primarily involving its interaction with enzymatic systems. One notable reaction is its reduction to guanabenz, which occurs through:
The mechanism of action of guanoxabenz hydrochloride involves its agonistic activity at alpha-2 adrenergic receptors. Upon binding:
Research indicates that guanoxabenz and its metabolites exhibit differential binding affinities to these receptors, which can influence their therapeutic efficacy .
Guanoxabenz hydrochloride has several scientific applications:
Guanoxabenz hydrochloride is an organic chloride salt characterized by the molecular formula C₈H₉Cl₃N₄, corresponding to a molecular weight of 267.54 g/mol [2] [6]. Its core structure consists of a 2,6-dichlorophenyl moiety linked via an imine bond (─CH=N─) to a hydrazinecarboximidamide group, forming a benzylidene hydrazinecarboximidamide skeleton. The hydrochloride salt form enhances its stability and solubility in polar solvents like dimethyl sulfoxide (DMSO) [2] [7]. Key structural features include:
Table 1: Physicochemical Properties of Guanoxabenz Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₉Cl₃N₄ | [2] [6] |
Molecular Weight | 267.54 g/mol | [2] [7] |
Appearance | White to off-white crystalline solid | [6] [7] |
Solubility | Soluble in DMSO (>100 mg/mL) | [2] [7] |
Elemental Composition | C: 35.92%; H: 3.39%; Cl: 39.75%; N: 20.94% | [2] |
Spectroscopic data (e.g., IR, NMR) further validate this structure, with characteristic peaks for the imine bond (1600–1650 cm⁻¹), aromatic C─Cl stretches (700–800 cm⁻¹), and hydroxyl group (3200–3600 cm⁻¹) observed in the metabolite [3] [9].
The International Union of Pure and Applied Chemistry (IUPAC) name for guanoxabenz hydrochloride is:(E)-2-((2,6-Dichloro-4-hydroxyphenyl)methylene)hydrazine-1-carboximidamide hydrochloride [3] [9]. This name specifies:
Common synonyms and registry identifiers include:
Note: The term "guanoxabenz" may reflect historical nomenclature inconsistencies. Modern literature predominantly uses "4-hydroxyguanabenz" to specify the hydroxylated metabolite [3] [9].
Table 2: Official Identifiers for Guanoxabenz/Guanabenz Hydrochloride
Nomenclature Type | Identifier |
---|---|
IUPAC Name (Guanoxabenz) | (E)-2-((2,6-Dichloro-4-hydroxyphenyl)methylene)hydrazine-1-carboximidamide hydrochloride |
CAS Number (Guanabenz HCl) | 23113-43-1 |
PubChem CID (Guanabenz HCl) | 9577025 |
Other Synonyms | WY-8678; Guanabenz HCl; Guanoxabenzhydrochloride |
Guanoxabenz (4-hydroxyguanabenz) is a primary hepatic metabolite of the antihypertensive drug guanabenz. Both compounds exhibit affinity for α2-adrenoceptors (α2-ARs), but their pharmacological profiles differ significantly:
Unlike yohimbine (antagonist) or dexmedetomidine (full agonist), guanoxabenz’s partial agonism may offer balanced modulation of adrenergic signaling [4] [10].
Structural-Activity Relationship (SAR):
Both compounds share the critical dichlorophenyl-iminoguanidine scaffold required for α2-AR binding. Modifications alter efficacy: guanfacine (monochlorophenyl) shows partial agonism, while clonidine (dichlorophenyl-imidazoline) is a full agonist [4] [10].
Functional Effects:
Table 3: Pharmacological Comparison of α2-Adrenoceptor Ligands
Compound | Receptor Activity | EC₅₀/Ki (nM) | Functional Outcome |
---|---|---|---|
Guanoxabenz (4-OH-Guanabenz) | α2A-AR partial agonist; TAAR1 weak agonist | 316.3 (α2A) [3] | Weight reduction; metabolic improvement |
Guanabenz | α2A-AR full agonist | <50 (α2A) [4] | Antihypertensive; HCN channel block |
Dexmedetomidine | α2A-AR full agonist; 91-fold selective over 5-HT1A | 1.2 (α2A) [4] | Sedation; analgesia |
Yohimbine | α2-AR antagonist; 5-HT1A agonist | 10–100 (α2) [10] | Anorectic; lipolysis stimulation |
Guanfacine | α2A-AR partial agonist | 150 (α2A) [10] | Anorectic; hypotensive |
This comparative analysis underscores that minor structural alterations—such as hydroxylation—dramatically shift the therapeutic profile from centrally acting antihypertensives (guanabenz) to peripherally acting anti-obesity candidates (guanoxabenz).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7